1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
Description
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a fluorinated benzofuran derivative featuring a ketone group at the propan-1-one position. Structural analogs often serve as intermediates in pharmaceuticals, agrochemicals, or materials science due to the tunable reactivity of the benzofuran scaffold and substituents.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13FO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
ZPLSRZNECGCUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the Fluorine Atom: The fluorination of benzofuran can be achieved using reagents such as trifluoromethyl hypofluorite (CF3OF) or silver fluoride, which selectively introduce the fluorine atom at the desired position.
Attachment of the Propan-1-one Group:
Industrial Production Methods: Industrial production of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of cancer, viral infections, and neurological disorders.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
*Estimated based on analogous structures.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 5-fluoro group in the parent compound increases electrophilicity compared to bromine in , which may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Heteroatom Inclusion : Diazepane-containing analogs (e.g., ) introduce nitrogen atoms, enabling protonation and enhancing water solubility under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
